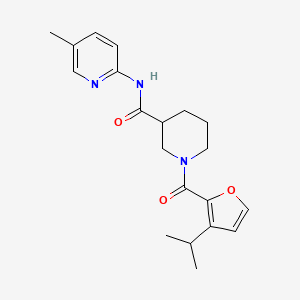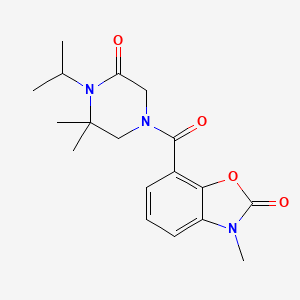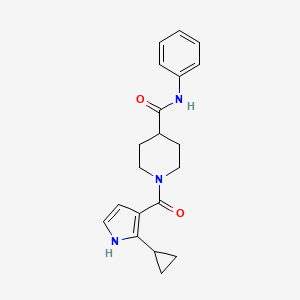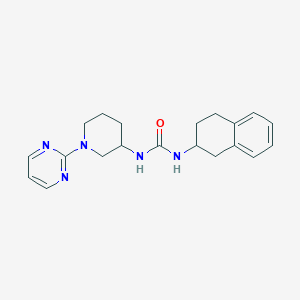![molecular formula C21H26N6 B7052844 6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B7052844.png)
6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a complex organic compound featuring a quinazoline core substituted with a piperazine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: Starting with a suitable quinazoline precursor, such as 2-aminobenzonitrile, the core structure is formed through cyclization reactions.
Substitution with Piperazine: The quinazoline core is then reacted with piperazine under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Pyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, reducing any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to kinase enzymes, inhibiting their activity and thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline
- 6-Methyl-4-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Uniqueness
6-Methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-4-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-14(2)20-24-16(4)12-19(25-20)26-7-9-27(10-8-26)21-17-11-15(3)5-6-18(17)22-13-23-21/h5-6,11-14H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGFJXVIZCZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7052779.png)

![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-morpholin-4-ylpyridine-3-carboxamide](/img/structure/B7052784.png)
![N-(5-methylpyridin-2-yl)-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]piperidine-4-carboxamide](/img/structure/B7052786.png)
![1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea](/img/structure/B7052788.png)
![2-(2-chlorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7052796.png)
![3-[[ethyl(methyl)amino]methyl]-N-[1-(1H-pyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7052801.png)
![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B7052824.png)
![6-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7052832.png)

![2-piperidin-1-yl-N-[1-(1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7052852.png)

![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-methylbenzamide](/img/structure/B7052863.png)
